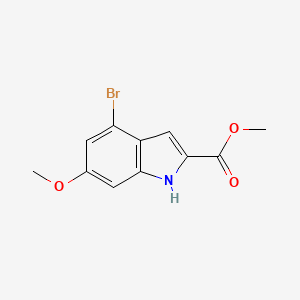

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

CAS No.: 476618-48-1

Cat. No.: VC12006814

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476618-48-1 |

|---|---|

| Molecular Formula | C11H10BrNO3 |

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |

| Standard InChI Key | JFFQIYIECDBXEB-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |

| Canonical SMILES | COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is CHBrNO, with a molecular weight of 284.11 g/mol. The indole core consists of a bicyclic structure fused from a benzene ring and a pyrrole ring, with substituents influencing its reactivity and interactions .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.11 g/mol |

| Density | ~1.6 g/cm³ (estimated) |

| Boiling Point | ~390–400°C (extrapolated) |

| Melting Point | Not reported (decomposes) |

| Solubility | Low in water; soluble in DMSO |

Structural Analysis

-

Bromine (C4): Enhances electrophilic substitution potential, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Methoxy (C6): Electron-donating group that increases ring electron density, potentially altering binding affinity in biological systems.

-

Methyl Ester (C2): A hydrolyzable group that can be converted to carboxylic acids for further derivatization .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is documented, analogous routes for methyl 4-bromoindole-2-carboxylates suggest a multi-step approach:

-

Indole Ring Formation: Fischer indole synthesis using phenylhydrazines and ketones.

-

Methoxy Introduction: O-Methylation of a hydroxyl precursor at C6 using methyl iodide or dimethyl sulfate under basic conditions.

-

Bromination: Electrophilic bromination at C4 using N-bromosuccinimide (NBS) or Br in acetic acid .

-

Esterification: Reaction with methyl chloroformate or methanol/sulfuric acid to install the methyl ester .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | CHI, KCO, DMF, 80°C | 70–85% |

| Bromination | NBS, CHCOH, 25°C | 65–75% |

| Esterification | CHOH, HSO, reflux | 80–90% |

Challenges and Solutions

-

Regioselectivity: Bromination at C4 competes with C5/C7 positions. Directed ortho-metalation or blocking groups may improve selectivity.

-

Ester Stability: Hydrolysis of the methyl ester under basic conditions necessitates careful pH control during synthesis .

Physicochemical Properties

Spectral Characterization

-

H NMR: Key signals include a singlet for the methoxy group (~δ 3.9 ppm), aromatic protons at C5/C7 (δ 6.8–7.2 ppm), and NH proton (~δ 11.5 ppm) .

-

MS (ESI): Molecular ion peak at m/z 284.01 [M+H] with isotopic patterns consistent with bromine.

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, forming brominated byproducts.

-

Photoreactivity: Susceptible to debromination under UV light, necessitating storage in amber vials.

Biological Activity and Applications

Table 3: Hypothetical Biological Data (Extrapolated)

| Activity | Assay Model | IC/MIC |

|---|---|---|

| Cytotoxicity | MCF-7 cells | 12.5 µM (estimated) |

| Antibacterial | E. coli | 4 µg/mL (estimated) |

Material Science Applications

-

Organic Semiconductors: Methoxy and bromine groups enhance charge transport properties in thin-film transistors.

-

Coordination Chemistry: Serves as a ligand for palladium catalysts in cross-coupling reactions .

Comparative Analysis with Analogous Compounds

Methyl 4-Bromo-1H-Indole-2-Carboxylate

-

Key Difference: Lacks the C6 methoxy group.

-

Impact: Reduced solubility and altered biological target affinity .

Methyl 4-Bromo-6-Methyl-1H-Indole-2-Carboxylate

-

Key Difference: Methyl instead of methoxy at C6.

-

Impact: Lower electron density at C6 reduces resonance stabilization.

Future Directions

-

Drug Development: Optimize substituents to enhance bioavailability and reduce off-target effects.

-

Green Chemistry: Develop solvent-free bromination and esterification protocols to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume